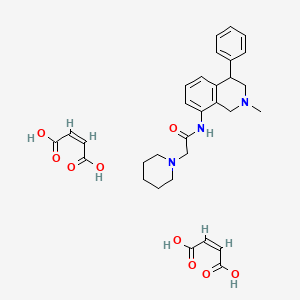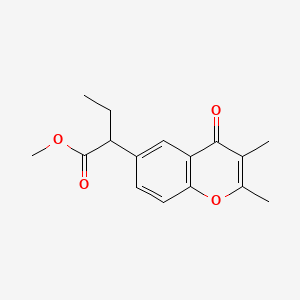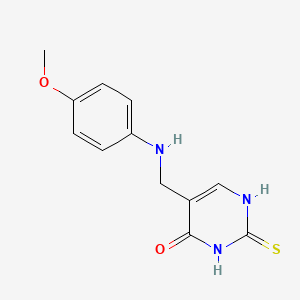
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired pyrimidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve solvents such as dichloromethane or acetonitrile and may require heating or cooling to optimize the reaction rate and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism by which 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- include other pyrimidinone derivatives and heterocyclic compounds with similar structural features. Examples include:
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 2-Amino-1,3,4-oxadiazole derivatives
- Thiophene derivatives
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-methoxyphenyl)amino)methyl)-2-thioxo- lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89665-68-9 |
|---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
5-[(4-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-4-2-9(3-5-10)13-6-8-7-14-12(18)15-11(8)16/h2-5,7,13H,6H2,1H3,(H2,14,15,16,18) |
InChI Key |
YEGLYJJOEJIGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CNC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


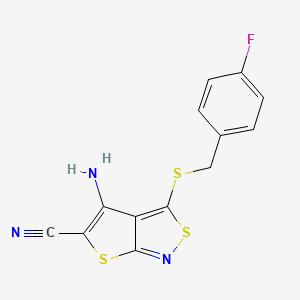
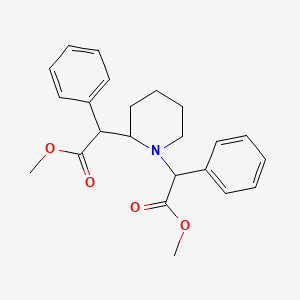

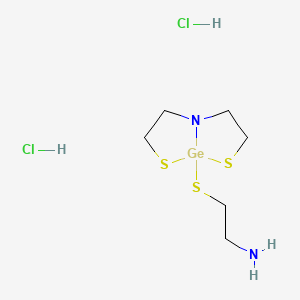
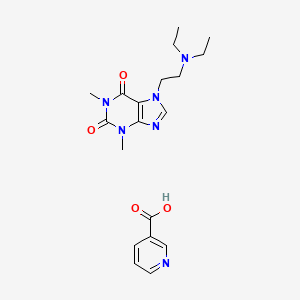
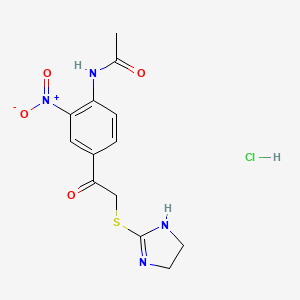
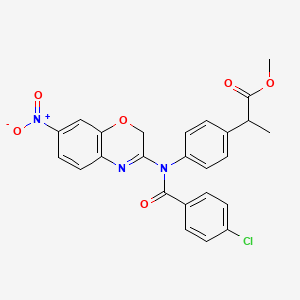

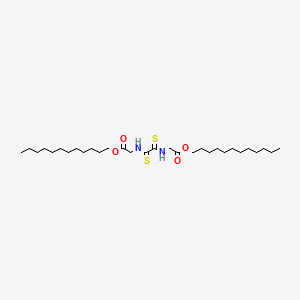
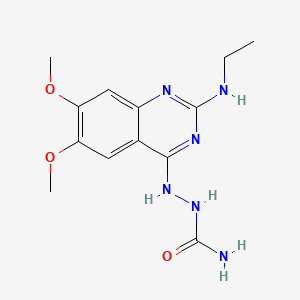

![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
